molecular formula C14H11F4NO B8164772 6-Fluoro-4-methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

6-Fluoro-4-methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B8164772
M. Wt: 285.24 g/mol
InChI Key: VQFSTCBUFYCUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the radical trifluoromethylation of carbon-centered intermediates under visible light photocatalytic conditions at room temperature . This method ensures selective generation of the trifluoromethoxy radical, which then reacts with the biphenyl precursor to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-fluoro-3-methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]
  • 4-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine

Uniqueness

6-Fluoro-4-methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethoxy groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-2-methyl-5-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO/c1-8-5-12(15)11(7-13(8)19)9-3-2-4-10(6-9)20-14(16,17)18/h2-7H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFSTCBUFYCUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C2=CC(=CC=C2)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.